4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid is a complex organic compound notable for its potential biological applications, particularly in the field of medicinal chemistry. This compound features multiple functional groups, including a sulfonylamino group, a chlorophenyl group, and a butanoic acid moiety, which contribute to its chemical reactivity and biological activity.
The compound is documented in various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure, properties, and potential applications in scientific research.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse pharmacological activities. Its structural complexity suggests that it may interact with various biological targets, making it a candidate for further research in drug development.
The synthesis of 4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid typically involves several steps. While specific literature on this exact compound is scarce, general synthetic strategies for similar compounds can be inferred:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and minimize side reactions. The use of protecting groups may also be necessary to prevent unwanted reactions during multi-step syntheses.
The molecular formula for 4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid is , with a molecular weight of approximately 379.9 g/mol.
InChI=1S/C18H18ClNO4S/c19-16-8-4-15(5-9-16)12-13-25(23,24)20-17-10-6-14(7-11-17)2-1-3-18(21)22/h4-13,20H,1-3H2,(H,21,22)/b13-12+
C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
This structural representation indicates multiple aromatic rings and functional groups that contribute to its chemical behavior and potential interactions with biological systems.
The compound can undergo various chemical reactions typical for sulfonamide derivatives:
Reactions involving this compound would typically require specific conditions such as controlled pH and temperature to ensure selectivity and yield. Analytical techniques like High Performance Liquid Chromatography (HPLC) can be used to monitor reaction progress and purity.
The mechanism of action for 4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid is primarily linked to its ability to interact with specific biological targets:
The presence of functional groups such as sulfonamides and carboxylic acids suggests that this compound can engage in hydrogen bonding, affecting its solubility and reactivity profile. Its stability under various conditions would need to be assessed through experimental studies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: